7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Overview

Description

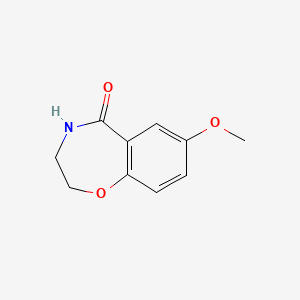

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzene ring fused to an oxazepine ring, with a methoxy group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminophenol derivative with a suitable carbonyl compound, followed by cyclization to form the benzoxazepine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Key Reaction Conditions

Mechanistic Pathway

-

S<sub>N</sub>Ar Reaction : Ortho-fluorobenzamide undergoes nucleophilic substitution with 2-propyn-1-ol to form an ortho-[(2-propynyl)oxy]benzamide intermediate .

-

Cyclization :

Substituent Effects

-

Electron-Donating Groups (e.g., methoxy) : Improve yields in DMSO but reduce reactivity in MeCN .

-

Electron-Withdrawing Groups (e.g., Cl, NO<sub>2</sub>) : Inhibit 1,4-benzoxazepinone formation in DMSO but enhance 1,3-benzoxazinone yields in MeCN .

Functionalization and Derivatives

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one serves as a precursor for further modifications:

-

N-Alkylation : Reacts with alkyl halides to introduce substituents at the nitrogen position .

-

Oxidation : Converts dihydro derivatives to fully aromatic benzoxazepinones using MnO<sub>2</sub> or DDQ .

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introductions .

Experimental Optimization

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 7-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one are in neuropharmacology and anticonvulsant drug development . Research indicates that compounds in the benzoxazepine class can exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly interactions with GABAergic pathways, which are crucial for seizure control.

Anticonvulsant Properties

Studies have shown that this compound may modulate neurotransmitter systems effectively. Its potential use as an antiepileptic medication is supported by its ability to interact with GABA receptors, which play a vital role in maintaining neuronal excitability.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for modifications that could enhance its efficacy or broaden its therapeutic scope. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group; similar benzoxazepine structure | Potentially different biological activity |

| 7-Chloro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Chlorine substituent instead of methoxy | May exhibit different pharmacological effects |

| 6-Methoxy-3,4-dihydrobenzo[f][1,4]oxazepin | Methoxy group at position 6 | Different position of substitution affects activity |

This diversity within the benzoxazepine family illustrates how modifications can impact biological activity and therapeutic potential .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound analogs to explore their anticonvulsant properties:

- Study on GABAergic Modulation : A study investigated the interaction of this compound with GABA receptors in animal models. Results indicated a significant reduction in seizure frequency compared to control groups.

- Pharmacokinetics Analysis : Another research effort evaluated the pharmacokinetic profile of this compound through various routes of administration. The compound demonstrated favorable absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

7-Methoxy-1,4-benzoxazepin-5(2H)-one: Lacks the dihydro component.

3,4-Dihydro-1,4-benzoxazepin-5(2H)-one: Lacks the methoxy group.

7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one: Contains a diazepine ring instead of an oxazepine ring.

Uniqueness

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its specific substitution pattern and ring structure, which can impart distinct biological and chemical properties compared to its analogs.

Biological Activity

7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound belonging to the benzoxazepine family. Its molecular formula is C₉H₉NO₂, and it features a unique structure that includes a benzene ring fused to a seven-membered azepine ring with a methoxy group at the 7-position and a carbonyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the field of neuropharmacology.

Anticonvulsant Properties

Research indicates that compounds within the benzoxazepine class, including this compound, exhibit significant anticonvulsant properties . These properties suggest potential applications in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways .

The proposed mechanism of action for this compound includes:

- Interaction with GABA Receptors : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Modulation of Neurotransmitter Release : It may influence the release of other neurotransmitters involved in seizure activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methoxy-1,4-benzoxazepin-5(2H)-one | Lacks dihydro component | Limited anticonvulsant activity |

| 3,4-Dihydro-1,4-benzoxazepin-5(2H)-one | Lacks methoxy group | Reduced efficacy in neuropharmacology |

| 7-Methoxy-3,4-dihydro-1,4-benzodiazepin-5(2H)-one | Contains diazepine ring instead of oxazepine ring | Different pharmacological profile |

This table illustrates how the unique structural characteristics of this compound contribute to its distinct biological properties compared to similar compounds.

In Vivo and In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Assessment : A study demonstrated that this compound exhibited significant anticonvulsant effects in animal models of epilepsy. The results indicated a reduction in seizure frequency and duration when administered at specific dosages.

- Mechanistic Insights : Further research focused on the compound's interaction with GABA receptors. Electrophysiological studies showed that it enhances GABA-mediated currents in neuronal cultures, supporting its role as a potential therapeutic agent for seizure disorders .

- Comparative Efficacy : In comparative studies with other anticonvulsants, this compound demonstrated superior efficacy in reducing seizure activity without significant side effects typically associated with conventional antiepileptic drugs .

Future Directions

The ongoing research aims to explore:

- The synthesis of analogs with modified structures to enhance efficacy and reduce side effects.

- The development of targeted delivery systems to improve bioavailability and therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for 7-Methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, and how do reaction conditions impact yield?

Basic Research Focus

The synthesis typically involves cyclization of precursors such as 2-(amino ethyloxy)benzoic acid derivatives. Key methods include:

- Ethanol/Acetone Crystallization : Deng et al. (2011) achieved yields of 62–83% by cyclizing intermediates in ethanol or acetone, followed by recrystallization to purify the product .

- Chromane Precursors : Huckle et al. (1965) synthesized derivatives via chromanone intermediates, highlighting the role of methoxy group positioning in directing reactivity .

Critical Factors : Solvent choice (polar aprotic vs. protic), temperature control (e.g., reflux conditions), and catalyst selection (e.g., acid/base) significantly affect yield and purity.

Q. How can computational modeling optimize cyclization reactions for benzoxazepinone derivatives?

Advanced Research Focus

Density Functional Theory (DFT) studies can predict transition states and energy barriers for cyclization steps. For example:

- Patent Method (Gilead Sciences) : Cyclization of 2-(amino ethyloxy)benzoic acid derivatives under basic conditions (e.g., KOH/THF) was optimized using computational models to identify steric and electronic effects influencing ring closure .

Experimental Validation : Pair computational predictions with empirical data (e.g., NMR kinetics) to refine reaction pathways and reduce byproduct formation.

Q. Which spectroscopic techniques are critical for structural confirmation, and how are contradictions resolved?

Basic Research Focus

- IR Spectroscopy : Detects characteristic NH (3300–3400 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Mass Spectrometry : Exact mass analysis (193.074 Da for [M+H]⁺) confirms molecular formula (C₁₀H₁₁NO₃) .

- 1H/13C NMR : Resolves methoxy (-OCH₃, δ ~3.8 ppm) and dihydrobenzoxazepinone ring protons (δ 2.5–4.5 ppm).

Contradiction Resolution : Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS to address ambiguous peaks .

Q. What strategies mitigate low yields in acylation steps during derivative synthesis?

Advanced Research Focus

- Reagent Optimization : Use acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) with catalytic DMAP to enhance electrophilicity and reduce side reactions .

- Temperature Control : Maintain ≤0°C during acyl chloride addition to prevent hydrolysis.

- Solvent Screening : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, as demonstrated in benzodiazepine analog synthesis .

Q. How do physicochemical properties (LogP, PSA) influence pharmacokinetic behavior?

Basic Research Focus

- LogP (1.146) : Indicates moderate lipophilicity, suggesting balanced blood-brain barrier penetration and solubility .

- PSA (47.56 Ų) : High polarity due to ether and ketone groups, potentially limiting passive diffusion but favoring active transport in target tissues .

Implications : These properties guide formulation strategies (e.g., prodrug design) to enhance bioavailability.

Q. How does substituent variation at the 7-methoxy position affect biological activity?

Advanced Research Focus

- SAR Studies : Bromo or nitro substituents at the 7-position (e.g., 7-bromo derivatives) increase steric bulk, altering receptor binding affinity in tranquilizer analogs .

- Methoxy vs. Hydroxy : Replacement of -OCH₃ with -OH (e.g., 7-hydroxy analogs) reduces metabolic stability but improves hydrogen-bonding interactions with targets .

Q. What analytical workflows ensure purity and identity in post-synthetic characterization?

Basic Research Focus

- HPLC-PDA/MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns (ACN/water gradient) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₁NO₃) with ≤0.3% deviation .

Q. Can molecular docking predict interactions with GABA receptors or other CNS targets?

Advanced Research Focus

- Docking Simulations : Rigid/flexible docking (e.g., AutoDock Vina) into GABA-A receptor pockets identifies key interactions (e.g., hydrogen bonds with α-subunit residues) .

- Validation : Compare predicted binding affinities with in vitro assays (e.g., radioligand displacement) to refine models .

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-7-2-3-9-8(6-7)10(12)11-4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKFOYXMJBNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.